L-Proline, 1-(((1,1-dimethylethoxy)carbonyl)amino)-
Description
Properties
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)11-12-6-4-5-7(12)8(13)14/h7H,4-6H2,1-3H3,(H,11,15)(H,13,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLCAESKICYLIR-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NN1CCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50228439 | |
| Record name | L-Proline, 1-(((1,1-dimethylethoxy)carbonyl)amino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50228439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77821-22-8 | |
| Record name | L-Proline, 1-(((1,1-dimethylethoxy)carbonyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077821228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Proline, 1-(((1,1-dimethylethoxy)carbonyl)amino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50228439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-1-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Aqueous Alkaline Batch Addition Method (Preferred Industrial Method)
This method is described in detail in patent CN104326960A and is recognized for its simplicity, safety, and high yield, making it suitable for industrial scale production.
Process Summary:
- Step 1: L-proline is dissolved in water and the solution is adjusted to alkaline pH (≥12) using sodium hydroxide or sodium carbonate.
- Step 2: Di-tert-butyl dicarbonate ((Boc)2O) is added in batches under controlled temperature and stirring.
- Step 3: The reaction mixture undergoes extraction to remove impurities using sherwood oil.
- Step 4: Acidification to pH 1-3 with hydrochloric acid followed by ethyl acetate extraction.
- Step 5: Organic layers are combined, washed to neutrality with salt solution, and dried over anhydrous sodium sulfate.
- Step 6: Crystallization is induced by adding sherwood oil or petroleum ether, followed by filtration and drying to obtain Boc-L-proline.
| Parameter | Details |
|---|---|
| Base used | Sodium hydroxide or sodium carbonate |
| pH during reaction | ≥12 (alkaline) |
| Boc reagent | Di-tert-butyl dicarbonate ((Boc)2O) |
| Solvent | Water (aqueous medium) |
| Temperature | Controlled, typically room temperature |
| Purification | Extraction with sherwood oil and ethyl acetate; washing and drying |
| Yield | Up to 93.57% |
| Safety | Uses non-toxic (Boc)2O, avoids explosive Boc-N3 and toxic HN3 byproducts |
| Industrial suitability | High due to low cost, simple operation, safety, low pollution |
- Avoids hazardous reagents like Boc-N3 and Boc-Cl, which pose explosion and toxicity risks.
- Mild reaction conditions minimize racemization and impurity formation.
- Environmentally friendly with low pollution.
- Scalable for industrial production with high yield and purity.
$$
\text{L-Proline} + \text{(Boc)}_2O \xrightarrow[\text{pH} \geq 12]{\text{aqueous, batchwise}} \text{Boc-L-Proline}
$$
Alternative Methods with Boc-N3, Boc-Cl, and Boc-O-C6H5
Other known methods include:
- Boc-N3 Method: Reacting L-proline with Boc-N3 and triethylamine in DMF. This method is hazardous due to explosive Boc-N3 and toxic hydrazoic acid (HN3) byproduct formation.
- Boc-Cl Method: Reaction of L-proline with Boc-Cl in sodium hydroxide/THF at low temperature (<0°C). Boc-Cl is unstable and decomposes easily, causing impurities and difficult purification.
- Boc-O-C6H5 Method: Reaction with Boc-O-C6H5 in DMSO at 90-100°C. High temperature can cause racemization and impurities; DMSO decomposition leads to foul-smelling byproducts and environmental concerns.
These methods have significant drawbacks in safety, environmental impact, and product purity, limiting their industrial use.
Detailed Data Table Comparing Preparation Methods
| Method | Reagents & Conditions | Yield (%) | Safety & Environmental Impact | Industrial Suitability | Notes |
|---|---|---|---|---|---|
| Aqueous Alkaline Batch Addition | L-proline, NaOH or Na2CO3, (Boc)2O, water, room temp | 93.57 | Safe, low pollution, non-toxic reagents | High | Mild, scalable, high purity, low cost |
| Boc-N3 Method | L-proline, Boc-N3, triethylamine, DMF | Variable | Explosive Boc-N3, toxic HN3 byproduct | Low | Dangerous, difficult purification |
| Boc-Cl Method | L-proline, Boc-Cl, NaOH, THF, <0°C | Moderate | Boc-Cl unstable, impurity formation | Moderate | Harsh conditions, purification issues |
| Boc-O-C6H5 Method | L-proline, Boc-O-C6H5, KOH, DMSO, 90-100°C | Moderate | DMSO decomposition, foul odor | Low | High temp causes racemization, impurities |
Research Findings and Industrial Considerations
- The aqueous alkaline batch addition method is highlighted as a breakthrough for industrial production due to its operational safety, environmental friendliness, and high yield.
- Control of pH and addition rate of (Boc)2O is critical to avoid side reactions and maximize yield.
- Extraction with sherwood oil and ethyl acetate efficiently removes impurities.
- Drying and crystallization steps are optimized to ensure product purity and ease of handling.
- This method avoids the use of hazardous reagents like Boc-N3 and Boc-Cl, which are associated with explosion risks and toxic byproducts.
- The reaction time and reagent feed schedule (e.g., adding (Boc)2O in three batches over several hours) are important parameters for maximizing yield and purity.
Chemical Reactions Analysis
Asymmetric Aldol Reactions
The Boc-protected L-proline derivatives participate in enantioselective aldol reactions, leveraging their bifunctional acid-base catalytic properties. The Boc group stabilizes intermediates and modulates steric effects, enhancing stereocontrol.
Mechanism :
-
Enamine Formation : The secondary amine of proline reacts with carbonyl donors (e.g., ketones) to form enamine intermediates.
-
Electrophilic Attack : Enamines attack aldehydes or ketones at the re-face, forming β-hydroxy carbonyl compounds with high enantiomeric excess (ee) .
Example :
| Substrate | Reaction Conditions | Product (ee) | Reference |
|---|---|---|---|
| 4-Nitrobenzaldehyde | L-Proline (20 mol%), DMSO | β-Hydroxyketone (90% ee) | , |
Mannich Reactions
Boc-protected proline derivatives catalyze Mannich reactions, forming β-amino carbonyl compounds with adjacent stereocenters.
Mechanism :
-
Iminium Ion Formation : Reaction with α-imino esters generates iminium intermediates.
-
Stereocontrol : The Boc group directs facial selectivity, favoring syn- or anti-products based on steric interactions .
Case Study :
-
Substrate : N-PMP-protected α-imino ethyl glyoxylate + Ketones
-
Conditions : L-Proline (10 mol%), RT, 24h
1,3-Dipolar Cycloadditions
These derivatives serve as precursors for azomethine ylides in decarboxylative cycloadditions, forming bioactive spiro- and fused N-heterocycles .
Reaction Pathway :
-
Decarboxylative Condensation : Boc-proline reacts with isatins to generate ylides.
-
Cycloaddition : Ylides react with dipolarophiles (e.g., chalcones) to form spiro-oxindoles.
Example :
| Dipolarophile | Product | Yield (%) | ee (%) |
|---|---|---|---|
| 3-Acylindole | Spiro-oxindole | 74 | 99 |
Oxidation Reactions
Boc-protected proline derivatives undergo oxidation, particularly in peptide synthesis.
Study :
-
Oxidizing Agent : N-Bromosuccinimide (NBS) in acidic medium.
-
Kinetics : First-order in [NBS] and [proline derivative], unaffected by [H⁺] .
-
Products : Oxidized peptides characterized via HPLC and NMR .
Nucleophilic Substitution
The Boc group enhances solubility and stability, enabling nucleophilic substitutions at the α-carbon.
Applications :
-
Peptide Coupling : Boc-proline reacts with activated esters (e.g., DCC/HOBt) to form peptide bonds.
-
Deprotection : Boc removal (e.g., TFA) regenerates free amines for further functionalization.
Scientific Research Applications
Chemistry
- Chiral Building Blocks : L-Proline derivatives are crucial in synthesizing complex organic molecules due to their chirality. They serve as precursors for various pharmaceuticals and agrochemicals.
Biology
- Protein Folding and Stability : Research indicates that L-Proline plays a vital role in protein structure and stability. It is involved in the folding processes of proteins, influencing their functionality .
- Transport Mechanisms : Studies have shown that L-Proline is transported across cell membranes via specific transporters. For example, the sodium-coupled neutral amino acid transporter 2 (SNAT2) mediates L-Proline uptake in various cell types, highlighting its importance in cellular metabolism .
Medicine
- Therapeutic Applications : L-Proline analogues have been investigated for their potential in drug development. Notably, they have been explored as inhibitors for Trypanosoma cruzi, the causative agent of Chagas disease. Novel inhibitors designed from L-Proline derivatives have shown promise in disrupting proline uptake in parasites, thereby impairing their growth and survival .
- Cancer Research : Certain proline analogues exhibit antitumor activity by inhibiting cell growth. Compounds like L-Azetidine-2-carboxylic acid have been studied for their effects on cancer cells, suggesting a potential therapeutic avenue .
Industry
- Specialty Chemicals Production : The unique properties of L-Proline derivatives make them suitable for producing specialty chemicals used in various industrial applications. They are utilized in synthesizing biodegradable polymers and other environmentally friendly materials .
Case Studies
- L-Proline Transport Mechanism Study : A study utilizing Caco-2 cell monolayers demonstrated that L-Proline transport is Na⁺ dependent and involves selective accumulation into newly synthesized proteins. This research provides insights into the metabolic pathways involving proline in human intestinal cells .
- Inhibitors Against Chagas Disease : A series of novel triazolyl-proline derivatives were synthesized and tested against T. cruzi epimastigotes. These compounds effectively inhibited proline uptake, validating their potential as new chemotherapeutic agents against parasitic infections .
- Antitumor Activity Investigation : Research on hydroxyprolines revealed their efficacy as chiral building blocks for pharmaceuticals and their potential role as antitumor agents in tissue cultures .
Mechanism of Action
The mechanism of action of L-Proline, 1-(((1,1-dimethylethoxy)carbonyl)amino)- involves its role as a protecting group for the amino group of L-Proline. The Boc group prevents unwanted reactions at the amino site during synthetic procedures. Upon completion of the desired reactions, the Boc group can be removed to yield the free amine.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: L-Proline, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-
- CAS Number : 77821-22-8
- Molecular Formula : C₁₀H₁₈N₂O₄
- Structure: Features a proline backbone with a tert-butoxycarbonyl (BOC) group attached to the amino nitrogen. The BOC group ((1,1-dimethylethoxy)carbonyl) is a widely used protecting group in peptide synthesis due to its stability under basic conditions and acid-labile cleavage properties .
Applications :
Primarily employed as a building block in solid-phase peptide synthesis (SPPS) to prevent undesired side reactions. Its structural rigidity and chiral integrity (L-configuration) make it valuable in designing bioactive peptides .
Comparison with Structurally Similar Compounds
Structural Analogues with BOC Modifications
Key Observations :
- Positional Isomerism : The target compound (77821-22-8) differs from 1609388-46-6 in the substitution site (position 1 vs. 4), affecting steric hindrance and reactivity in peptide coupling .
- Dipeptide Complexity: Compounds like 198475-99-9 and 23361-28-6 introduce additional amino acids (lysine, valine), expanding applications in multi-step syntheses .
Physicochemical Properties
| Property | Target Compound (77821-22-8) | N,N6-Bis-Boc-L-lysyl-L-proline (198475-99-9) | tert-Butoxycarbonyl-L-valyl-L-proline (23361-28-6) |
|---|---|---|---|
| Molecular Weight | 244.29 g/mol | 443.53 g/mol | 314.37 g/mol |
| Solubility | Moderate in DMF, DCM | High in DMF due to dual BOC groups | Low in water; soluble in organic solvents |
| Stability | Stable in basic conditions | Acid-labile; cleaved with TFA | Acid-labile; prone to hydrolysis |
Notes:
Target Compound (77821-22-8) :
Comparisons :
- 1609388-46-6 : Requires regioselective BOC protection at position 4, achieved via orthogonal protecting group strategies .
- 198475-99-9 : Involves stepwise BOC protection of lysine followed by coupling with proline using HBTU/DIPEA activation .
- 54503-10-5 : Synthesized by reacting BOC-protected proline with methylamine, highlighting the versatility of amide bond formation .
Biological Activity
L-Proline, 1-(((1,1-dimethylethoxy)carbonyl)amino)-, commonly referred to as Boc-Proline, is a derivative of the amino acid proline that features a tert-butoxycarbonyl (Boc) protecting group. This compound plays a significant role in various biological and chemical processes, particularly in the fields of drug discovery and peptide synthesis. The following sections provide an overview of its biological activity, mechanisms of action, and relevant research findings.
Molecular Weight: 230.26 g/mol
CAS Number: 77821-22-8
Solubility: Soluble in water and organic solvents
The synthesis of Boc-Proline typically involves the reaction of L-Proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (TEA). The reaction is conducted in an organic solvent such as dichloromethane (DCM) at room temperature. This method effectively protects the amino group of proline, allowing for selective reactions without unwanted side reactions at this site.
Boc-Proline functions primarily as a protecting group in synthetic chemistry. The Boc group shields the amino group from reactive environments during peptide synthesis or other chemical modifications. Once the desired reactions are complete, the Boc group can be removed under acidic conditions (e.g., using trifluoroacetic acid), yielding free L-Proline for further applications.
Applications in Drug Discovery
Boc-Proline is extensively used as a building block in the synthesis of various pharmaceutical compounds. Its structural properties make it ideal for constructing peptides and proteins, which are crucial in therapeutic development. The compound's ability to participate in diverse chemical reactions enhances its utility in medicinal chemistry .
Histone Deacetylase Inhibition
A notable study investigated the synthesis and biological evaluation of cadmium-proline complexes, including Cd[L-proline]2, which demonstrated significant histone deacetylase (HDAC) inhibition. This inhibition is crucial for epigenetic regulation and has implications for cancer therapy. The study found that Cd[L-proline]2 inhibited HDAC activity at low concentrations (IC50 = 2 μM), leading to apoptosis in A549 lung cancer cells through mechanisms involving cell cycle arrest and activation of apoptotic pathways .
| Compound | HDAC Inhibition IC50 | Mechanism of Action |
|---|---|---|
| Cd[L-proline]2 | 2 μM | Induces apoptosis via HDAC inhibition |
| Cadmium-D-proline complex | Higher IC50 | Selective inhibition of specific HDAC isoforms |
Comparative Studies on Proline Derivatives
Research has also highlighted differences between D-proline and L-proline derivatives as enzyme inhibitors. D-proline derivatives have shown higher potency against metallo-β-lactamases than their L-counterparts. This suggests that structural variations significantly influence biological activity, emphasizing the need for careful selection of proline derivatives in drug design .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
